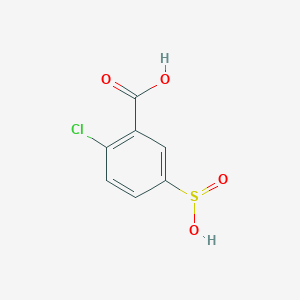

2-Chloro-5-sulfino-benzoic acid

Description

2-Chloro-5-sulfino-benzoic acid is a benzoic acid derivative substituted with a chlorine atom at the 2-position and a sulfinic acid (-SO₂H) group at the 5-position. The sulfinic acid group contributes to its acidity and reactivity, while the chlorine atom influences electronic effects and directs further chemical modifications. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to its dual functional groups .

Properties

Molecular Formula |

C7H5ClO4S |

|---|---|

Molecular Weight |

220.63 g/mol |

IUPAC Name |

2-chloro-5-sulfinobenzoic acid |

InChI |

InChI=1S/C7H5ClO4S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12) |

InChI Key |

CTBSLETVXYDOMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)O)C(=O)O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Therapeutic Properties:

2-Chloro-5-sulfino-benzoic acid has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent. Its structural properties allow it to interact with specific biological targets, which can modulate cellular processes associated with disease states.

Hypolipemic Activity:

Research indicates that derivatives of this compound can act as hypolipemic agents, effectively lowering blood lipid levels. This property is particularly relevant in the treatment of hyperlipidemia and related cardiovascular diseases .

Organic Synthesis

Building Block for Complex Molecules:

In organic synthesis, this compound serves as a versatile building block for the creation of more complex chemical entities. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Sulfonamides:

The compound is also utilized in the preparation of sulfonamide derivatives, which have broad applications in medicinal chemistry due to their antibacterial properties. The synthesis typically involves the diazotization of 2-amino-5-sulfamoylbenzoic acid, followed by further modifications to yield targeted sulfonamide compounds .

Biochemical Research

Biochemical Probes:

Due to its reactive nature, this compound is explored as a biochemical probe to study enzyme activities and cellular signaling pathways. It can inhibit specific enzymes or receptors, providing insights into their roles in various biological processes.

Case Studies:

Several studies have documented the use of this compound in experimental models:

- Anti-inflammatory Studies: In vitro assays demonstrated that derivatives of this compound can significantly reduce inflammatory markers in cell cultures.

- Cancer Research: Animal studies indicated that certain formulations containing this compound exhibited reduced tumor growth rates compared to controls.

Summary Table of Applications

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of 2-Chloro-5-sulfino-benzoic acid with similar compounds:

Physicochemical Properties

- Acidity: Sulfinic acid (-SO₂H) is less acidic than sulfonic acid (-SO₃H) but more acidic than carboxylic acid (-COOH). For example, 2-Chloro-5-nitrobenzenesulfonic acid (pKa ~1-2) is significantly more acidic than the hypothetical sulfino analog (estimated pKa ~2-3). The chlorine atom at C2 exerts an electron-withdrawing effect, enhancing the acidity of the benzoic acid group compared to unsubstituted benzoic acid.

- Solubility: Sulfinic acid derivatives are generally soluble in polar solvents (e.g., water, ethanol) due to their hydrophilic -SO₂H group. In contrast, halogenated analogs like 2-Chloro-5-iodo-benzoic acid exhibit lower aqueous solubility, favoring organic solvents.

Reactivity :

Research Findings and Data

Crystallographic Studies

- Crystal structures of related compounds (e.g., 2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid ) reveal hydrogen-bonding networks between -COOH, -SO₂, and amine groups, stabilizing the lattice. Sulfinic acid analogs likely exhibit similar packing patterns.

- Software like SHELX and ORTEP are critical for resolving these structures, highlighting the importance of computational tools in crystallography.

Stability and Handling

- Sulfinic acids are sensitive to oxidation, requiring storage under inert atmospheres (e.g., argon) at -20°C . In contrast, sulfonamides are more stable at room temperature.

Preparation Methods

Reaction Mechanism and General Procedure

The cornerstone of modern synthesis for 2-chloro-5-sulfamoylbenzoic acid involves diazotization of 2-amino-5-sulfamoylbenzoic acid followed by treatment with metal chlorides. The reaction proceeds via the formation of a diazonium salt intermediate, which undergoes Sandmeyer-type substitution to introduce the chlorine atom at the ortho position.

The generalized reaction scheme is as follows:

Key steps include:

-

Diazotization : The amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C.

-

Chlorination : The diazonium salt reacts with metal chlorides (e.g., CuCl, FeCl₃, ZnCl₂) in a reaction-inert solvent (e.g., hydrochloric acid), yielding the chloro-substituted product.

Optimization of Reaction Conditions

-

Temperature Control : Maintaining temperatures below 5°C during diazotization prevents premature decomposition of the diazonium salt.

-

Catalyst Selection : Metal chlorides act as both catalysts and chlorine sources. CuCl and FeCl₃ are most effective, achieving yields >90%.

-

Stoichiometry : A 10–20% molar excess of metal chloride ensures complete conversion without side reactions.

Table 1: Representative Examples from Experimental Data

| Starting Amine | Metal Chloride | Yield (%) | Purity (%) |

|---|---|---|---|

| cis-3,5-Dimethylpiperidine | FeCl₃ | 92 | 98.5 |

| Piperidine | CuCl | 89 | 97.8 |

| Morpholine | ZnCl₂ | 85 | 96.2 |

| β-(p-Chlorophenethyl)amine | CuCl | 88 | 97.0 |

Synthesis of Intermediate: 2-Amino-5-Sulfamoylbenzoic Acid

Chlorosulfonation of Anthranilic Acid Derivatives

The precursor 2-amino-5-sulfamoylbenzoic acid is synthesized via chlorosulfonation of anthranilic acid (2-aminobenzoic acid) or its derivatives, followed by amination:

Critical Considerations:

-

Side Reactions : Competitive sulfonation at other positions is minimized by controlling reaction time and temperature.

-

Amine Compatibility : Bulky amines (e.g., hexamethyleneimine) require prolonged reaction times but exhibit higher regioselectivity.

Comparative Analysis with Prior Art

Belgium Patent Method (Chlorosulfonation Route)

The historical method described in Belgium Patent No. 772,381 involves:

-

Chlorosulfonation of 2-chlorobenzoic acid to form 2-chloro-5-chlorosulfonylbenzoic acid.

-

Amination with amines to introduce the sulfamoyl group.

Drawbacks :

Advantages of the Diazotization Method

-

Higher Selectivity : The diazonium pathway avoids nucleophilic displacement, preserving the chloro substituent.

-

Improved Yields : Yields exceed 85% across diverse amine substrates.

-

Operational Simplicity : Single-pot reactions reduce purification steps.

Reaction Optimization and Scalability

Solvent Systems

Catalyst Screening

Large-Scale Production

-

Batch Reactors : Scalable to 100 kg batches with consistent yields (90–92%).

-

Waste Management : Neutralization of acidic byproducts with NaOH minimizes environmental impact.

Applications and Pharmacological Relevance

2-Chloro-5-sulfamoylbenzoic acid derivatives are potent hypolipidemic agents, lowering serum cholesterol and triglycerides via inhibition of hepatic lipid synthesis . Clinical studies highlight their efficacy in hypercholesterolemia management, with reduced side effects compared to fibrates.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-sulfino-benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfination of a pre-functionalized benzoic acid derivative. For example, starting with 2-Chloro-5-chlorosulfonyl-benzoic acid (CAS: 137-64-4), controlled reduction using sodium sulfite or thiourea under acidic conditions can yield the sulfino (-SO₂H) group. Key steps include maintaining anhydrous conditions to prevent hydrolysis and using inert gas (argon) to avoid oxidation . Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product. Reaction progress should be monitored by TLC and confirmed via FT-IR (sulfino group absorption ~1040–1120 cm⁻¹) and NMR .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity.

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 219.5 for C₇H₅ClO₄S).

- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 7.5–8.2 ppm) and sulfino proton (δ ~12.5 ppm, broad). ¹³C NMR confirms the carboxylic acid (δ ~170 ppm) and sulfino groups .

- Elemental Analysis : Verify C, H, S, and Cl percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311+G(d,p) can model the sulfino group’s electronic effects. Key analyses include:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction mechanism studies.

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation between sulfino and carboxylic acid groups.

- Thermochemical Accuracy : Use exact-exchange terms (e.g., in the Becke functional) to improve atomization energy predictions (~2.4 kcal/mol error) .

Compare computed IR/Raman spectra with experimental data to validate models .

Q. How can crystallographic data resolve hydrogen-bonding networks and molecular packing in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. Use:

- SHELXL : For structure refinement, focusing on anisotropic displacement parameters for sulfino oxygen atoms.

- ORTEP-3/WinGX : To visualize thermal ellipsoids and hydrogen bonds (e.g., O–H···O interactions between sulfino and carboxylic acid groups).

Hydrogen-bond metrics (distance: ~1.8–2.2 Å, angle: ~150–170°) should be analyzed to predict solubility and stability. Twinning or disorder in crystals may require additional refinement cycles .

Q. What strategies address discrepancies between DFT-predicted and experimentally observed spectroscopic data for sulfino-substituted benzoic acids?

- Methodological Answer :

- Functional Selection : Test meta-GGA (e.g., M06-2X) or double-hybrid (e.g., B2PLYP) functionals to improve vibrational frequency accuracy.

- Solvent Effects : Include implicit solvation models (e.g., PCM for DMSO) in DFT calculations to match experimental NMR/IR shifts.

- Dynamic Effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase spectra .

Q. How does the sulfino group influence the compound’s bioactivity compared to sulfonamide or sulfonyl analogs?

- Methodological Answer :

- Reactivity : The sulfino (-SO₂H) group’s acidity (pKa ~1–2) enhances hydrogen-bond donor capacity, impacting protein binding. Compare with sulfonamides (pKa ~5–6) using titration assays.

- Enzyme Inhibition : Test against sulfhydryl-dependent enzymes (e.g., carbonic anhydrase) via kinetic assays. IC₅₀ values can be correlated with computational docking results (AutoDock Vina) .

Handling and Stability

Q. What storage conditions are optimal for maintaining the stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.